molecular formula C50H46CaF2N2O8 B7979398 (3S,5R)-Enantiomer of Pitavastatin Calcium

(3S,5R)-Enantiomer of Pitavastatin Calcium

Numéro de catalogue B7979398
Poids moléculaire: 881.0 g/mol
Clé InChI: RHGYHLPFVJEAOC-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S,5R)-Enantiomer of Pitavastatin Calcium is a useful research compound. Its molecular formula is C50H46CaF2N2O8 and its molecular weight is 881.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,5R)-Enantiomer of Pitavastatin Calcium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5R)-Enantiomer of Pitavastatin Calcium including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Pitavastatin activates endothelial nitric oxide synthase through the PI3K-AKT pathway in endothelial cells. This activation leads to increased nitric oxide production, critical for endothelial cell function (Wang, Tokoro, Matsui, Higa, & Kitajima, 2005).

  • The pharmacokinetics of pitavastatin can be affected by organic anion transporting polypeptide 1B1 (OATP1B1) alleles, indicating its significance in determining pitavastatin's effectiveness (Chung, Cho, Yu, Kim, Oh, Jung, Lim, Moon, & Shin, 2005).

  • Pitavastatin has demonstrated linear plasma pharmacokinetic properties in healthy Chinese volunteers, with different distribution and elimination characteristics observed in single versus multiple dosing studies (Luo, Zhang, Gu, Feng, & Wang, 2015).

  • Pitavastatin calcium is effective in treating hyperlipidemia, with studies showing it can be administered at any time of the day, with or without food, and is primarily excreted unchanged in the bile (Yee & Wright, 2011).

  • The enantiomers of pitavastatin calcium can be effectively separated using High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE), which are valuable for the control of enantiomer limitations in pharmaceuticals (Jian & Pharm, 2008); (Cheng, Wang, Yang, Cheng, & Zhang, 2010).

  • Pitavastatin's bioequivalence has been established in healthy Chinese volunteers, suggesting its interchangeability with other statin formulations (Huang, Li, Pan, Li, Liu, Sun, Gu, Li, & Wang, 2014).

  • Breast cancer resistance protein (BCRP) is involved in the biliary excretion of pitavastatin, highlighting its role in drug metabolism and excretion pathways (Hirano, Maeda, Matsushima, Nozaki, Kusuhara, & Sugiyama, 2005).

  • Pitavastatin shows potent pharmacologic action by strongly binding and inhibiting the active site of HMG-CoA reductase, with low-density lipoprotein-cholesterol-lowering effects similar to atorvastatin and rosuvastatin (Hayashi, Yokote, Saito, & Iguchi, 2007).

  • OATP1B1 and OATP1B3 contribute to the hepatic uptake of pitavastatin in humans, providing insights into its hepatic distribution and metabolism (Hirano, Maeda, Shitara, & Sugiyama, 2004).

  • Pitavastatin downregulates the expression of the macrophage type B scavenger receptor, CD36, potentially impacting atherosclerotic foam cell formation and cardiovascular health (Han, Zhou, Yokoyama, Hajjar, Gotto, & Nicholson, 2004).

Propriétés

IUPAC Name

calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYHLPFVJEAOC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46CaF2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5R)-Enantiomer of Pitavastatin Calcium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 2
Reactant of Route 2
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 3
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 4
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 5
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 6
(3S,5R)-Enantiomer of Pitavastatin Calcium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.